molecular formula C19H23N5O2 B2671957 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 863447-72-7

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2671957
CAS No.: 863447-72-7
M. Wt: 353.426
InChI Key: AHXMIVFHGYJABP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a tert-butyl group at the N1 position, a 4-oxo moiety, and an acetamide side chain linked to a 4-ethylphenyl group. The tert-butyl group enhances metabolic stability, while the 4-ethylphenyl acetamide moiety may influence target binding affinity and solubility .

Properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-5-13-6-8-14(9-7-13)22-16(25)11-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXMIVFHGYJABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly in oncology. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of the WEE1 kinase, which is crucial for the regulation of the cell cycle and DNA damage response pathways in cancer cells .

Research into the biological activities of this compound suggests it may possess:

  • Antimicrobial properties: Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory effects: There is evidence suggesting that pyrazolo[3,4-d]pyrimidines can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Enzyme inhibition: The compound may interact with specific enzymes or receptors, leading to potential therapeutic applications in metabolic disorders.

Material Science

The unique properties of pyrazolo[3,4-d]pyrimidines allow for their application in developing advanced materials. Their chemical stability and ability to form strong intermolecular interactions make them suitable for creating polymers with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Activity

A study examined a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit WEE1 kinase activity. The results indicated that certain modifications to the core structure significantly enhanced anticancer efficacy while reducing cytotoxicity in normal cells . This highlights the importance of structural optimization in drug design.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of related compounds. The study revealed that modifications to the substituents on the pyrazolo[3,4-d]pyrimidine scaffold could lead to selective inhibition of target enzymes involved in inflammatory responses . This finding underscores the versatility of these compounds in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name / ID Substituents at Key Positions Molecular Weight (Da) Notable Features
Target Compound N1: tert-butyl; C5: 4-ethylphenyl acetamide ~400 (estimated) Enhanced lipophilicity from tert-butyl
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) derivative N1: 4-fluoro-2-hydroxyphenyl; C6: tert-butyl ~358 (reported) Hydroxyl group improves solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide N1: chromen-ethyl; C3: fluorobenzamide ~589 (reported) Bulky chromen group; dual fluorination
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives C5: urea moiety; N1: diverse substituents ~350–450 Urea enhances hydrogen-bonding potential

Key Observations :

  • The target compound’s tert-butyl group distinguishes it from hydroxylated analogs (e.g., ), which exhibit higher solubility but may suffer from rapid metabolism.
  • Acetamide vs. Urea Side Chains : Urea derivatives show stronger hydrogen-bonding interactions with targets like carbonic anhydrase IX, but the acetamide in the target compound may offer better membrane permeability due to reduced polarity.
  • Fluorination Patterns : Fluorinated analogs (e.g., ) demonstrate improved pharmacokinetic profiles, but the absence of fluorine in the target compound may reduce off-target interactions .

Table 2: Comparative Bioactivity Data (In Vitro)

Compound Type Target Pathway/Enzyme IC50 / EC50 (nM) Reference
Target Compound (inferred) Carbonic Anhydrase IX Not reported
Urea-linked derivatives Carbonic Anhydrase IX 10–50
Chromen-substituted analog Tyrosine Kinase Inhibition 20–100
Hydroxyphenyl derivative Antioxidant Activity Comparable to ascorbic acid

Key Findings :

  • The urea derivatives exhibit potent inhibition of carbonic anhydrase IX (IC50: 10–50 nM), a hallmark of anticancer activity. The target compound’s acetamide group may weaken this interaction, though its tert-butyl group could compensate by improving binding pocket occupancy.
  • Chromen-substituted analogs show broader kinase inhibition but lower selectivity, highlighting the trade-off between bulkier substituents and target specificity.
  • Antioxidant activity in hydroxylated derivatives suggests that structural modifications can redirect bioactivity toward oxidative stress pathways.

Biological Activity

The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article investigates the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O4C_{22}H_{27}N_5O_4 with a molecular weight of 425.49 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group and an N-(4-ethylphenyl)acetamide moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, particularly COX-2, which plays a significant role in inflammation and pain. In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values comparable to established COX inhibitors such as celecoxib .
  • Protein Kinase Inhibition : The compound interacts with specific protein kinases, leading to altered cellular signaling pathways that can suppress tumor growth. This action is particularly relevant in cancer therapy, where the modulation of kinase activity can influence cell proliferation and survival .

Biological Activity Data

The following table summarizes the biological activities and IC50 values for various derivatives related to the parent compound:

CompoundTarget EnzymeIC50 (μM)Reference
This compoundCOX-20.04 ± 0.01
3bCOX-20.04 ± 0.09
4bCOX-20.04 ± 0.02
IndomethacinCOX-29.17

Case Studies

  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of various pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to the target exhibited significant inhibition of carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents .
  • Cancer Treatment : Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cell lines through their action on specific kinases involved in cell cycle regulation. For instance, inhibition of ALDH1A isoforms has shown promise in overcoming chemotherapy resistance in ovarian cancer models .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazolo ring and substituents significantly affect biological activity. For example:

  • The presence of bulky groups like tert-butyl enhances lipophilicity and may improve enzyme binding affinity.
  • Substituents on the phenyl ring can modulate selectivity towards COX isoforms and influence pharmacokinetic properties.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide?

  • Methodological Answer : Utilize a two-step approach involving condensation of tert-butyl-substituted pyrazolo[3,4-d]pyrimidin-4-one intermediates with N-(4-ethylphenyl) α-chloroacetamide derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios (1:1.2 for core:amide). Monitor purity via TLC and confirm intermediates using 1H^1H NMR and HRMS. Adjust tert-butyl group positioning to avoid steric hindrance during ring closure .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H^1H NMR : Confirm tert-butyl protons (δ 1.4–1.6 ppm) and acetamide NH (δ 8.2–8.5 ppm).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical m/z values.
  • XRD (if crystalline) : Resolve pyrazolo-pyrimidine core geometry and acetamide bond angles.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., JAK2 or EGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors. Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) with ATP-competitive probes. Include positive controls (e.g., staurosporine) and measure IC50_{50} values at 10 µM–100 nM concentrations. Validate results with Western blotting for phosphorylated substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of experimental variables:
  • Assay conditions : Compare ATP concentrations (1 mM vs. 10 µM), buffer pH (6.5–7.5), and incubation times.
  • Cellular context : Evaluate differences in cell lines (e.g., HEK293 vs. HeLa) or endogenous kinase expression levels.
  • Compound stability : Test for hydrolytic degradation (e.g., acetamide cleavage in serum-containing media) via LC-MS .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets. Prioritize residues within 4 Å of the tert-butyl group and acetamide moiety. Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å). Corrogate results with experimental IC50_{50} data and Hammett substituent constants for electron-withdrawing/donating groups .

Q. How does the tert-butyl group influence metabolic stability in vivo?

  • Methodological Answer : Perform hepatic microsome assays (human/rat) with LC-MS/MS quantification:
  • Phase I metabolism : Monitor oxidative dealkylation of the tert-butyl group (expected t1/2_{1/2} > 60 min).
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.
  • Comparative analysis : Replace tert-butyl with cyclopropyl or trifluoromethyl groups to assess metabolic liability .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow OSHA guidelines for acetamide derivatives:
  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Document LD50_{50} data from analogous compounds (e.g., pyrazolo-pyrimidines) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.